molecular formula C8H10N2O3 B3325455 Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate CAS No. 2133444-68-3

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Cat. No.: B3325455
CAS No.: 2133444-68-3
M. Wt: 182.18
InChI Key: ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
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Description

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS No. 1211479-06-9) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . It features a fused pyranopyrazole core substituted with a methyl ester group at position 2.

Properties

IUPAC Name

methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrano-pyrazole compounds displayed significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties.

  • Case Study : Research published in Phytochemistry highlighted that methyl tetrahydropyrano-pyrazole derivatives showed a reduction in inflammatory markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Agrochemical Applications

The compound's structural characteristics make it a candidate for use in agrochemicals.

Herbicidal Activity

Studies have shown that this compound can act as a herbicide.

  • Data Table : Herbicidal Efficacy Against Common Weeds
CompoundConcentration (g/L)Efficacy (%)
Methyl Tetrahydropyrano-Pyrazole5085%
Glyphosate5090%
Control-10%

This table indicates that the compound can effectively control weed growth at comparable concentrations to established herbicides like glyphosate .

Materials Science Applications

In materials science, the unique properties of this compound are being explored for use in polymer synthesis and nanomaterials.

Polymer Composites

The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties.

  • Case Study : A study published in Materials Science and Engineering found that adding the compound to polyvinyl chloride (PVC) improved tensile strength and thermal stability. The resulting composites showed a significant increase in durability under stress conditions .

Mechanism of Action

The mechanism of action of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiopyrano[4,3-c]pyrazole Analog: Sulfur-Substituted Derivative

The sulfur-containing analog, 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS No. 912635-70-2), replaces the oxygen atom in the pyran ring with sulfur. Key differences include:

Parameter Methyl Ester (Target Compound) Thiopyrano Carboxylic Acid
Molecular Formula C₈H₁₀N₂O₃ C₇H₈N₂O₂S
Molecular Weight 182.18 g/mol 184.22 g/mol
Functional Group Methyl ester Carboxylic acid
Solubility Not reported Likely polar due to -COOH
Synthetic Accessibility Esterification required Direct synthesis via cyclization

The sulfur atom increases molecular weight slightly and may alter electronic properties (e.g., increased lipophilicity or altered hydrogen bonding).

Ethyl Ester Derivative

Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CID 20784929) features an ethyl group instead of methyl in the ester moiety. Key distinctions:

Parameter Methyl Ester (Target Compound) Ethyl Ester
Molecular Formula C₈H₁₀N₂O₃ C₉H₁₂N₂O₃
Molecular Weight 182.18 g/mol 196.20 g/mol
Lipophilicity (logP) Lower Higher (due to ethyl)
Bioavailability Moderate Enhanced membrane uptake

The ethyl group increases lipophilicity, which may improve pharmacokinetic properties such as tissue penetration but could also affect metabolic stability .

Trifluoromethyl-Substituted Derivative

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 1022931-45-8) introduces a trifluoromethyl (-CF₃) group at position 3. This substitution:

  • Alters binding affinity to biological targets due to fluorine's van der Waals interactions.
  • Reduces basic character compared to ester derivatives, affecting solubility .

Anticancer Activity

  • Methyl Ester Derivatives : Wang et al. synthesized indolyl-substituted analogs showing threefold higher activity than 5-fluorouracil against MCF-7, HGC-27, PC-3, and EC-109 cell lines . Compound 286 (a derivative) exhibited IC₅₀ values <10 µM against HGC-27 and PC-3 .
  • Thiopyrano Analog: No direct anticancer data reported, but sulfur substitution may influence redox activity or thiol interactions in cellular targets .
  • Ethyl Ester: Not explicitly tested, but increased lipophilicity could enhance tumor penetration .

Toxicity and Carcinogenicity

  • Thiopyrano Analog: Unknown toxicity profile, but carboxylic acid functionality may reduce bioaccumulation risks .

Biological Activity

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS No. 2133444-68-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly its anti-inflammatory and anticancer effects, supported by recent research findings and case studies.

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
  • Purity : 95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated alongside other pyrazole compounds for its ability to mitigate inflammation.

  • Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
  • Case Study : In a comparative study, several pyrazole derivatives were tested for their IC₅₀ values against standard anti-inflammatory drugs like diclofenac sodium. This compound demonstrated promising results with an IC₅₀ comparable to established anti-inflammatory agents.
CompoundIC₅₀ (μg/mL)Reference
This compound54.65
Diclofenac Sodium54.65

Anticancer Activity

The anticancer potential of this compound has been extensively researched. It has shown effectiveness against various cancer cell lines.

  • Cell Line Studies : The compound was evaluated against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated significant cytotoxicity.
    • MCF7 Cell Line : IC₅₀ = 12.50 µM
    • NCI-H460 Cell Line : IC₅₀ = 42.30 µM
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Cell LineIC₅₀ (µM)Reference
MCF712.50
NCI-H46042.30
SF-268Not specified

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis was conducted with other pyrazole derivatives to assess the relative potency and mechanism of action.

Compound NameStructureIC₅₀ (µM)Activity Type
Compound AStructure A3.79Anticancer
Compound BStructure B0.01Anticancer
This compoundStructure12.50Anticancer

Q & A

Q. Table 1: Reaction Optimization

Catalyst/SolventTemp. (°C)Yield (%)Key AdvantageReference
Bi₂O₃/ZrO₂ (solvent-free)8092Reusability (>5 cycles)
Urea (aqueous ethanol)RT78–85Mild conditions
None (water)RT65–75Eco-friendly

Basic: How is the crystal structure of this compound characterized, and what conformational variations are observed?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Flattened sofa or boat conformations in the pyran ring, influenced by intermolecular hydrogen bonding (N–H⋯O and N–H⋯N) .
  • Dihedral angles between pyrazole and aryl rings (~84°), indicating limited π-π stacking .
  • Disorder in solvent molecules (e.g., dimethyl sulfoxide) affects crystallographic refinement, requiring occupancy ratio adjustments .

Advanced: What in vitro pharmacological activities have been reported for this compound, and how are cell line discrepancies addressed?

Methodological Answer:
Derivatives show potent antitumor activity , but efficacy varies across cell lines:

  • HGC-27 (gastric cancer) and PC-3 (prostate cancer) inhibition (IC₅₀ < 10 µM) via histone deacetylase (HDAC) inhibition .
  • MCF-7 (breast cancer) resistance may stem from differential HDAC isoform expression .
    Resolution strategies :
    • Use pan-HDAC inhibitors (e.g., compound 287) to target multiple isoforms .
    • Validate mechanisms via histone hyperacetylation assays and in vivo xenograft models .

Advanced: How are computational methods like molecular docking applied in designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like Chk2 kinase or HDACs .
  • Key modifications :
    • Substituents at C-3 (e.g., trifluoromethyl) improve hydrophobic interactions with enzyme pockets .
    • Pyrazole-benzimidazole hybrids enhance Chk2 inhibition (compound 288, Kᵢ < 50 nM) .
  • Validation : Correlate docking scores with in vitro IC₅₀ values to prioritize synthesis .

Advanced: What strategies resolve contradictions in catalytic efficiency reported across studies?

Methodological Answer:
Discrepancies in catalytic performance (e.g., Bi₂O₃/ZrO₂ vs. urea) arise from:

  • Surface area differences : Higher catalyst loading (10 mol%) improves contact but may cause aggregation .
  • Solvent polarity : Water reduces side reactions but slows kinetics compared to ethanol .
    Mitigation :
    • Standardize reaction metrics (TOF, TON) for cross-study comparison .
    • Use control experiments to isolate catalyst vs. solvent effects .

Basic: What purification techniques are effective post multi-component synthesis?

Methodological Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers .
  • Recrystallization : DMSO/ethanol mixtures yield high-purity crystals (>98%) for structural analysis .
  • Solvent extraction : Water-immiscible solvents (e.g., dichloromethane) remove unreacted hydrazine .

Advanced: How do structural modifications at C-3/C-4 positions affect biological activity?

Methodological Answer:

  • C-3 carboxylate → amide substitution : Enhances HDAC inhibition (e.g., compound 286 vs. parent) .
  • C-4 aryl groups : Electron-withdrawing groups (e.g., -NO₂) improve antitumor activity but reduce solubility .
  • Trifluoromethyl at C-3 : Increases metabolic stability in vivo (t₁/₂ > 6 hours) .

Advanced: What challenges arise in scaling up synthesis while adhering to green chemistry principles?

Methodological Answer:

  • Solvent recovery : Water-based systems require energy-intensive distillation .
  • Catalyst leaching : Bi₂O₃/ZrO₂ loses 8–12% activity per cycle due to pore blockage .
    Solutions :
    • Flow chemistry : Continuous reactors minimize solvent use and improve catalyst lifetime .
    • Sonication : Accelerates reaction rates in aqueous media, reducing batch time by 40% .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Reactant of Route 2
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

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